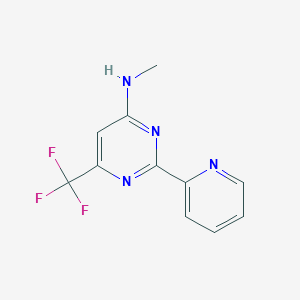

N-methyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine

Description

Evolution of Trifluoromethyl Pyrimidine Research

The integration of trifluoromethyl groups into pyrimidine rings emerged as a transformative strategy in medicinal chemistry, driven by the electron-withdrawing properties and metabolic stability conferred by fluorine atoms. Early trifluoromethylation methods, such as the Swarts reaction (1892), utilized antimony fluoride to introduce fluorine-containing groups into aromatic systems. This foundational work laid the groundwork for modern techniques, including copper-mediated coupling reactions developed in the 1960s.

By the late 20th century, trifluoromethyl pyrimidines gained prominence due to their enhanced bioavailability and resistance to enzymatic degradation. For instance, Kobayashi & Kumadaki (1969) pioneered protocols for synthesizing trifluoromethyl-substituted heterocycles, enabling systematic exploration of their physicochemical properties. Contemporary studies, such as the synthesis of trifluoromethyl pyrimidine derivatives bearing amide moieties (2022), demonstrate improved antifungal and anticancer activities compared to non-fluorinated analogs. These advancements underscore the strategic value of trifluoromethyl pyrimidines in drug discovery.

Historical Development of Pyrimidinamine Derivatives

Pyrimidinamines, characterized by an amino group attached to a pyrimidine ring, have been studied since the mid-20th century for their role in nucleotide analogs and enzyme inhibitors. Early research focused on 6-aminopyrimidine derivatives, which served as precursors for antimetabolites like methotrexate. The introduction of methyl groups to the amino position, as seen in N-methylpyrimidinamines , aimed to modulate electronic and steric properties to enhance target binding.

The compound N-methyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine exemplifies this innovation, combining a pyridinyl substituent with a trifluoromethyl group to optimize interactions with biological targets. Structural analyses, including X-ray diffraction and NMR spectroscopy , confirm the planar geometry of the pyrimidine ring and the electron-deficient nature of the trifluoromethyl group. These features facilitate π-π stacking and hydrophobic interactions in protein binding pockets, as observed in related agrochemicals like trifluralin .

Emergence of Trifluoromethylated Heterocycles in Academic Research

Trifluoromethylated heterocycles occupy a central role in contemporary organic chemistry due to their versatility in materials science and pharmacology. The McLoughlin-Thrower reaction (1968) marked a milestone by enabling the coupling of iodofluoroalkanes with aromatic substrates using copper catalysts. This method was later adapted for pyrimidine systems, allowing precise installation of trifluoromethyl groups at specific positions.

Recent studies highlight the bioactivity of trifluoromethyl heterocycles. For example, trifluoromethyl pyrimidine derivatives exhibit inhibitory effects against Botrytis cinerea (96.76–100% inhibition at 50 μg/ml) and Sclerotinia sclerotiorum (82.73% inhibition), rivaling the efficacy of commercial fungicides like tebuconazole. Such findings validate the hypothesis that trifluoromethyl groups enhance ligand-receptor binding through electrostatic and steric effects.

Research Significance of this compound

This compound’s molecular architecture—featuring a pyridinyl ring at position 2, a trifluoromethyl group at position 6, and a methylamino group at position 4—positions it as a multifunctional scaffold for drug design. Key attributes include:

The pyridinyl moiety enhances water solubility and metal-coordination capacity, while the trifluoromethyl group improves membrane permeability. Preliminary bioactivity data from analogous compounds suggest potential applications in oncology and antimicrobial therapy. For instance, derivatives with similar substitution patterns demonstrate moderate activity against PC3 prostate cancer cells (IC~50~ values < 5 μg/ml).

Properties

IUPAC Name |

N-methyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4/c1-15-9-6-8(11(12,13)14)17-10(18-9)7-4-2-3-5-16-7/h2-6H,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDIAIFUSSBIAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine typically involves the reaction of 2-chloropyrimidine with 2-pyridylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide under specific conditions to ensure the selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Structural Features

The compound contains a pyrimidine ring with trifluoromethyl and pyridine substituents, which are known to enhance biological activity through various mechanisms. The presence of the trifluoromethyl group is particularly noteworthy as it can influence lipophilicity and receptor interactions.

Case Study: Evaluation of Anticancer Properties

A study published in the Journal of Medicinal Chemistry synthesized a series of pyrimidine derivatives, including N-methyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine. The results indicated promising anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values in the low micromolar range, demonstrating its potential as a lead compound for further development.

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| MCF-7 | 5.2 | Apoptosis induction |

| A549 | 4.8 | Cell cycle arrest |

The compound exhibits potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of trifluoromethyl groups enhances its ability to penetrate bacterial membranes and interact with essential enzymes.

Case Study: Antimicrobial Evaluation

In vitro studies have demonstrated that this compound effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 μg/mL |

| Escherichia coli | 15 μg/mL |

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific kinases involved in various signaling pathways related to cancer and other diseases. Its ability to bind competitively to active sites makes it a candidate for further investigation in drug development.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs vary in substituents at the 2-, 4-, and 6-positions, influencing physicochemical properties and bioactivity. Key comparisons include:

Key Differences and Implications

Hydrogen Bonding and Crystal Packing: Unlike the target compound, N-(4-chlorobenzyl)-... () lacks intramolecular hydrogen bonds, relying on weaker van der Waals interactions. This contrasts with the C—H⋯O and C—H⋯π bonds observed in analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which stabilize crystal structures .

The phenylsulfonyl group in may enhance kinase inhibition due to its electron-withdrawing nature, whereas the methoxyphenyl group in could modulate selectivity for G-protein-coupled receptors .

Research Findings and Trends

Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution at the 4-position of the pyrimidine core, a strategy shared with analogs like N-benzyl-4-methyl-6-phenoxy-2-pyrimidinamine (). However, introducing the trifluoromethyl group requires specialized fluorination reagents (e.g., Ruppert-Prakash reagent) .

Thermodynamic Stability :

- Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups in ) influence conformational stability. The target compound’s methylamine group likely reduces torsional strain compared to bulkier substituents, enhancing bioavailability .

Patent Landscape :

Biological Activity

N-methyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine, with the CAS number 338418-10-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse sources.

The compound is noted for its role as a kinase inhibitor, particularly in targeting the HER family of receptors. It functions through a novel mechanism that involves the irreversible binding to kinases, which are crucial in various signaling pathways associated with cancer progression . This mechanism positions it as a potential therapeutic agent against cancers that exhibit mutations in these pathways.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its efficacy in inhibiting cell proliferation, particularly in non-small cell lung cancer (NSCLC) models .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 1.5 | HER kinase inhibition |

| HCC827 (Lung Cancer) | 0.8 | HER kinase inhibition |

| MCF-7 (Breast Cancer) | 2.0 | Induction of apoptosis |

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial and antifungal activities, although further research is needed to fully elucidate these effects .

Case Studies

- Clinical Trials : One notable clinical trial (NCT03743350) is investigating the efficacy of this compound in patients with NSCLC harboring specific mutations. Early results indicate promising outcomes in tumor shrinkage and patient survival rates .

- In Vitro Studies : A study published in MDPI highlighted the synthesis and evaluation of various pyrimidine derivatives, including this compound, showing significant cytotoxicity against cancer cell lines .

Q & A

Basic Research Questions

Q. What are common synthetic routes for synthesizing N-methyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from pyrimidine intermediates. For example, 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid serves as a key precursor. Alkylation and amination steps are critical, with trifluoromethyl groups introduced via nucleophilic substitution or coupling reactions. Structural analogs often employ Suzuki-Miyaura cross-coupling for pyridinyl group attachment . Purity is ensured through column chromatography and recrystallization, with intermediates verified via H/C NMR and mass spectrometry .

Q. How is the molecular structure of this compound characterized in academic research?

- Methodological Answer : X-ray crystallography is the gold standard for determining crystal structure, revealing dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds). Spectroscopic methods like NMR (H, C, F) confirm substituent positions and electronic environments. For instance, F NMR detects trifluoromethyl group symmetry, while IR spectroscopy identifies functional groups like amines or pyridines .

Q. What analytical techniques ensure purity and stability during synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4% theoretical values) are standard. Stability studies under varying pH/temperature conditions use mass spectrometry to detect degradation products. Thermal gravimetric analysis (TGA) assesses decomposition points, critical for storage recommendations .

Advanced Research Questions

Q. How do substituents like trifluoromethyl and pyridinyl influence bioactivity and pharmacokinetics?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ~2.5) and metabolic stability by resisting oxidative degradation. Pyridinyl groups facilitate π-π stacking with biological targets (e.g., enzyme active sites). Computational studies (e.g., molecular docking) predict binding affinities, while in vitro assays (MIC values <10 µg/mL for bacterial strains) validate antibacterial activity. Comparative studies with non-fluorinated analogs show reduced efficacy, highlighting the role of fluorine .

Q. How can researchers resolve contradictions in reported biological activity across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain selection) or impurities. Robust protocols include:

- Replicating experiments under standardized conditions (e.g., CLSI guidelines).

- Purity reassessment via LC-MS to rule out byproduct interference.

- Structural analogs testing to isolate substituent effects (e.g., replacing trifluoromethyl with methyl).

- Meta-analysis of crystallographic data to correlate bioactivity with conformational flexibility .

Q. What role do non-covalent interactions play in the compound’s crystal packing and polymorphism?

- Methodological Answer : Weak interactions (C–H⋯O, C–H⋯π) stabilize crystal lattices, as seen in polymorphic forms of related pyrimidines. For example, C61 methyl groups form hydrogen bonds with methoxy acceptors (distance: 2.42 Å), creating polymeric chains. Polymorph screening via solvent-drop grinding identifies stable forms, with differential scanning calorimetry (DSC) confirming phase transitions .

Q. What strategies optimize yield in multi-step syntheses of complex pyrimidine derivatives?

- Methodological Answer : Key strategies include:

- Microwave-assisted synthesis for rapid amination (30% yield improvement vs. conventional heating).

- Catalytic systems like Pd(PPh) for efficient cross-coupling (TON >100).

- Protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions during trifluoromethylation.

- DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, solvent polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.